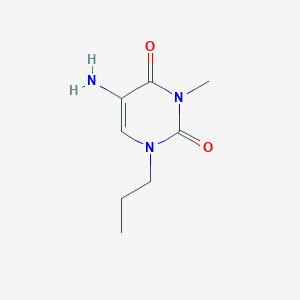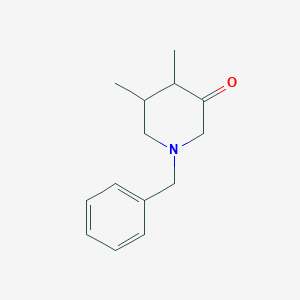
4-(4-Methylpiperazin-1-yl)thiophene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methylpiperazin-1-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features a thiophene ring substituted with a piperazine moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both the thiophene and piperazine rings imparts unique chemical properties that can be exploited in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperazin-1-yl)thiophene-2-carbaldehyde typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions.
Formylation: The final step involves the formylation of the thiophene ring to introduce the aldehyde group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Methylpiperazin-1-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products
Oxidation: 4-(4-Methylpiperazin-1-yl)thiophene-2-carboxylic acid.
Reduction: 4-(4-Methylpiperazin-1-yl)thiophene-2-methanol.
Substitution: 4-(4-Methylpiperazin-1-yl)-3-bromothiophene-2-carbaldehyde.
Wissenschaftliche Forschungsanwendungen
4-(4-Methylpiperazin-1-yl)thiophene-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Wirkmechanismus
The mechanism of action of 4-(4-Methylpiperazin-1-yl)thiophene-2-carbaldehyde depends on its specific application:
Medicinal Chemistry: The compound may interact with biological targets such as enzymes or receptors, modulating their activity.
Material Science: In organic semiconductors, the compound can facilitate charge transport due to its conjugated system.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Methylpiperazin-1-yl)phenylcarbaldehyde: Similar structure but with a phenyl ring instead of a thiophene ring.
4-(4-Methylpiperazin-1-yl)pyridine-2-carbaldehyde: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
4-(4-Methylpiperazin-1-yl)thiophene-2-carbaldehyde is unique due to the presence of both the thiophene and piperazine rings, which confer distinct electronic and steric properties. This combination enhances its versatility in various applications, particularly in medicinal chemistry and material science .
Eigenschaften
Molekularformel |
C10H14N2OS |
|---|---|
Molekulargewicht |
210.30 g/mol |
IUPAC-Name |
4-(4-methylpiperazin-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H14N2OS/c1-11-2-4-12(5-3-11)9-6-10(7-13)14-8-9/h6-8H,2-5H2,1H3 |
InChI-Schlüssel |
DFCJZQWFTXUEOP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C2=CSC(=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 2-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]acetate](/img/structure/B13167749.png)


![5-methyl-1-[2-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride](/img/structure/B13167763.png)


![tert-Butyl 4-{3-cyano-4-[(2-methoxyethyl)amino]phenyl}-1,2,3,6-tetrahydropyridine-1-carboxylate](/img/structure/B13167786.png)


![tert-butyl N-[1-(3-amino-2-methylpropanoyl)piperidin-4-yl]carbamate](/img/structure/B13167797.png)

